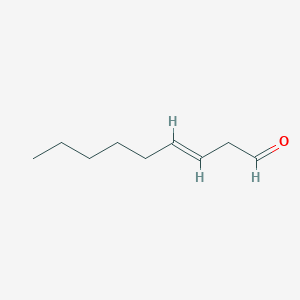

(E)-non-3-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

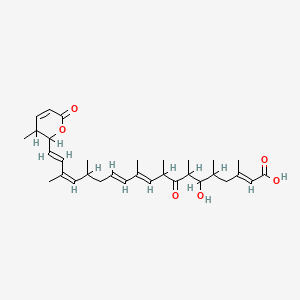

(E)-non-3-enal: is an unsaturated aldehyde with the chemical formula C₉H₁₆O . It is known for its distinctive odor, often described as greasy or grassy, and is commonly associated with the smell of aging in humans. This compound is a significant component in the study of lipid oxidation and is found in various biological and environmental contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Ozonolysis of Unsaturated Fatty Acids: One common method for synthesizing (E)-non-3-enal involves the ozonolysis of unsaturated fatty acids such as oleic acid.

Aldol Condensation: Another method involves the aldol condensation of acetaldehyde and heptanal, followed by dehydration.

Industrial Production Methods: Industrial production of this compound often utilizes the ozonolysis method due to its efficiency and scalability. The process involves the use of ozone gas in a controlled environment to ensure the selective cleavage of double bonds in unsaturated fatty acids, resulting in the formation of this compound and other aldehydes .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (E)-non-3-enal can undergo oxidation reactions, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Nonanoic acid.

Reduction: 3-Nonenol.

Substitution: Various substituted nonenal derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: (E)-non-3-enal is used as a model compound in the study of lipid oxidation and the formation of volatile organic compounds. It serves as a reference for understanding the mechanisms of aldehyde formation and degradation .

Biology: In biological research, this compound is studied for its role in the aging process and its impact on body odor. It is also used to investigate the effects of lipid peroxidation on cellular functions .

Medicine: Its presence in biological samples can serve as a biomarker for oxidative stress and lipid peroxidation .

Industry: In the fragrance and flavor industry, this compound is used to impart specific odors to products. It is also studied for its potential use in developing anti-aging skincare products .

Mécanisme D'action

(E)-non-3-enal exerts its effects primarily through its interaction with cellular membranes and proteins. The aldehyde group in this compound can form covalent bonds with amino acids in proteins, leading to the formation of adducts that can alter protein function.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

2-Nonenal: Another unsaturated aldehyde with a similar structure but differing in the position of the double bond.

Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.

Uniqueness of (E)-non-3-enal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike 2-Nonenal, which has a more pungent odor, this compound has a greasy, grassy smell that is less intense. Its role in lipid oxidation and its presence in aged biological samples make it a valuable compound for research in aging and oxidative stress .

Propriétés

Formule moléculaire |

C9H16O |

|---|---|

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(E)-non-3-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6+ |

Clé InChI |

YXEAENVLZOODMT-VOTSOKGWSA-N |

SMILES isomérique |

CCCCC/C=C/CC=O |

SMILES canonique |

CCCCCC=CCC=O |

Synonymes |

3-nonenal 8-nonenal nonenal, (3Z) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)

![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)